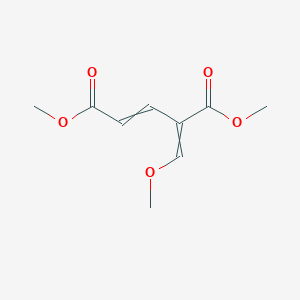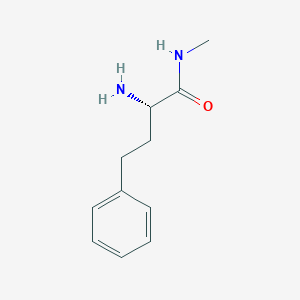
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID
Descripción general
Descripción
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID is an organic compound belonging to the thiochroman family. Thiochromans are sulfur-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in various fields. The presence of a carboxyl group at the 6th position and two methyl groups at the 4th position makes this compound a unique and versatile compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-2-thiochromanone with a carboxylating agent under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The methyl groups and the carboxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism of action of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4,4-Dimethyl-2-thiochromanone: A precursor in the synthesis of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID.
6-Carboxythiochroman: Lacks the methyl groups at the 4th position, leading to different chemical properties.
4,4-Dimethylthiochroman: Lacks the carboxyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the carboxyl group and the two methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14O2S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
4,4-dimethyl-2,3-dihydrothiochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-12(2)5-6-15-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
CSOOIPCIXHNFKE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCSC2=C1C=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(pyridin-2-yl)methoxy]pyridin-3-amine](/img/structure/B8563839.png)


![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)cyclopropanecarboxamide](/img/structure/B8563856.png)

![2-[3-(Trifluoromethyl)phenyl]cyclohexanone](/img/structure/B8563871.png)
![1H-Pyrazole-4-carbonitrile, 3-amino-5-[(3-methoxyphenyl)amino]-](/img/structure/B8563887.png)

![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)

![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
